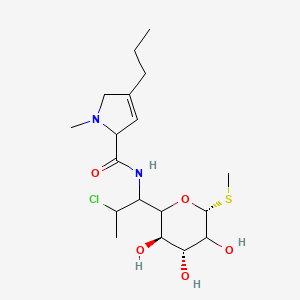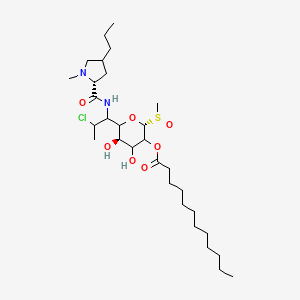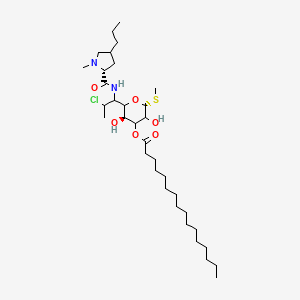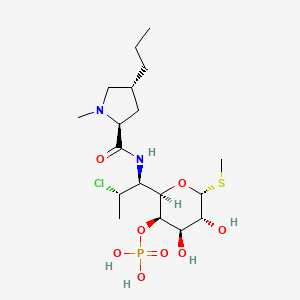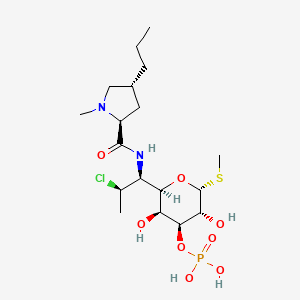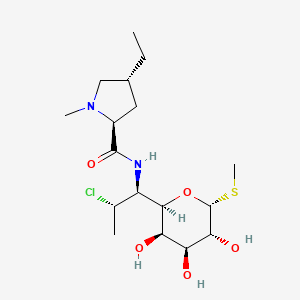
Germaben II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .
Synthesis Analysis
Germaben II is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .Physical And Chemical Properties Analysis
Germaben II is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .Aplicaciones Científicas De Investigación
Germaben II in Cosmetic Preservation
Germaben II, primarily known as a preservative in the cosmetic industry, ensures product safety by preventing microbial growth. The study by Zachariae et al. (2004) delves into the threshold concentrations of diazolidinyl urea (Germall II)–derived formaldehyde, a component of Germaben II, in products like creams, highlighting its role in maintaining product integrity without causing adverse reactions in sensitive individuals. The leave-on face cream formulation was used in a repeated open application test (ROAT) to determine the eliciting threshold concentrations, ensuring the product's safety and effectiveness as a preservative (Zachariae et al., 2004).
Germaben II in Analytical Chemistry
In the field of analytical chemistry, Germaben II components have been employed in novel methodologies for detecting and quantifying substances. For instance, a study used crown ether-modified electrodes for the simultaneous voltammetric determination of heavy metals, showcasing the application of chemical principles, potentially relatable to components similar to those in Germaben II, for precise and simultaneous measurement of substances in complex mixtures (González-Calabuig et al., 2016). Another study by Serrano et al. (2015) further elucidates the application of crown ether-modified electrodes in the detection of metal ions, a methodological approach that resonates with the precision and specificity required in handling components of Germaben II in various analytical procedures (Serrano et al., 2015).
Safety And Hazards
Propiedades
Número CAS |
84517-95-3 |
|---|---|
Nombre del producto |
Germaben II |
Fórmula molecular |
C29H42O15N4 |
Peso molecular |
686.68 |
Apariencia |
Clear, viscous liquid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




